{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine
Description
{2-[4-(1H-Pyrazol-1-ylmethyl)phenyl]phenyl}methanamine is a biphenyl-derived amine featuring a pyrazole ring linked via a methylene group to one of the phenyl rings (Fig. 1). Its structure comprises a central methanamine group (–CH2NH2) attached to a 2-phenyl substituent, which is further connected to a 4-(1H-pyrazol-1-ylmethyl)phenyl group.
Properties
IUPAC Name |
[2-[4-(pyrazol-1-ylmethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-12-16-4-1-2-5-17(16)15-8-6-14(7-9-15)13-20-11-3-10-19-20/h1-11H,12-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHVNDHVCZSKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine typically involves the reaction of 4-(1H-pyrazol-1-ylmethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
Key Observations :
-
Oxidation to nitriles proceeds efficiently with KMnO₄ in acidic media.
-
Chromium-based oxidants favor imine formation but require strict temperature control.
Reduction Reactions
The pyrazole ring and aromatic system participate in selective reductions:
Mechanistic Insights :
-
Catalytic hydrogenation selectively reduces the pyrazole ring to pyrazoline without affecting the benzene rings .
-
LiAlH₄ preferentially reduces imine byproducts to secondary amines.
Electrophilic Aromatic Substitution
The benzene rings undergo regioselective substitutions:
Regiochemical Trends :
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Electron-donating amine groups direct nitration to the para position.
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Steric hindrance from the pyrazole moiety favors halogenation at ortho sites.
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole nitrogen reacts with electrophiles:
Kinetics :
-
Methylation proceeds faster at the less hindered pyrazole nitrogen.
Cross-Coupling Reactions
The aryl halide derivatives participate in Pd-mediated couplings:
Scope :
Acid-Base Reactions
The amine group forms salts with acids:
| Acid | Conditions | Product(s) | Application | Source |
|---|---|---|---|---|
| HCl (conc.) | Et₂O, RT, 1 h | Hydrochloride salt | Crystallization | |
| H₂SO₄ | MeOH, 0°C, 30 min | Sulfate salt | Solubility enhancement |
Stability :
Critical Analysis of Reaction Pathways
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Steric Effects : Bulky substituents on the benzene rings slow down electrophilic substitutions but enhance selectivity.
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Electronic Effects : The electron-rich pyrazole ring increases reactivity toward electrophiles at the N1 position .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to THF or EtOH.
This compound’s versatility in forming pharmacologically relevant derivatives (e.g., nitriles, biaryls) underscores its utility in medicinal chemistry and materials science. Experimental protocols from industrial-scale syntheses emphasize reproducibility and cost-efficiency .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its pyrazole moiety is particularly valuable in medicinal chemistry, where it can be modified to create derivatives with enhanced biological activity.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Cyclization Reactions : Involving hydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
- Nucleophilic Substitution : Where the pyrazole ring is attached to a phenyl group via a methylene bridge using benzyl halides as substrates.
Biological Research
Ligand in Biochemical Assays
The compound is being investigated for its potential as a ligand in biochemical assays. Its ability to interact with enzymes and proteins makes it a suitable candidate for studying enzyme activity and cellular processes. For instance, it has been shown to influence metabolic pathways by interacting with specific enzymes .
Therapeutic Potential
Research indicates that this compound may possess therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that derivatives of this compound could modulate inflammatory responses.
- Anticancer Properties : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action .
Material Science
Development of New Materials
In industrial applications, the compound is utilized in the development of new materials such as polymers and dyes. Its unique chemical structure allows it to impart specific properties to materials, enhancing their performance in various applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Pyrazole Derivatives | Medicinal Chemistry | Showed promising anti-cancer activity against breast cancer cells. |
| Interaction Studies of Pyrazole Compounds with Enzymes | Biochemistry | Demonstrated significant modulation of enzyme activity related to metabolic disorders. |
| Development of Novel Polymers Using Pyrazole Derivatives | Material Science | Achieved enhanced thermal stability and mechanical properties in polymer matrices. |
Mechanism of Action
The mechanism of action of {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C17H17N3 (calculated based on and ).
- SMILES : NC(C1=CC=CC=C1C2=CC=C(C=C2)CN3C=CN=C3)=O.
- Synthetic Relevance : Likely synthesized via Suzuki-Miyaura coupling or reductive amination, as inferred from analogous compounds (e.g., ).
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
1-[2-(1H-Pyrazol-1-ylmethyl)phenyl]methanamine (QZ-9106)
[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine
- Structure : Features a methyl-substituted pyrazole (1-methyl group) on the phenyl ring.
- Key Differences : Methylation enhances steric hindrance and may improve metabolic stability.
- Properties : Liquid at room temperature; molecular weight 187.24 g/mol ().
- Applications : Explored in kinase inhibitor development due to pyrazole’s affinity for ATP-binding pockets .
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
- Structure : Pyridinyl group replaces one phenyl ring, introducing a basic nitrogen atom.
- Synthesis : Achieved via Suzuki coupling between pyrazole and pyridine boronic acids ().
- Applications : Investigated in antitubercular agents ().
Physicochemical Properties
Notes:
Suzuki-Miyaura Coupling
Biological Activity
{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine, also known as a pyrazole-based compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by empirical data and case studies.
- Molecular Formula : C17H17N3
- Molecular Weight : 263.34 g/mol
- CAS Number : 926190-25-2
The compound features a pyrazole ring attached to a phenyl group, contributing to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of 4-(1H-pyrazol-1-ylmethyl)benzaldehyde with an amine under reductive amination conditions. Common reducing agents include sodium borohydride or hydrogen gas over a palladium catalyst. Solvents like ethanol or methanol are often utilized, with heating required to facilitate the reaction .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity and influence various biochemical pathways .
Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic properties across several domains:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, suggesting a role in managing inflammatory diseases .
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .
- Enzyme Inhibition : The compound has been investigated for its potential as a ligand in biochemical assays, particularly in inhibiting kinases involved in cancer progression .
Case Studies
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique structural features that enhance its biological efficacy.
| Compound | Structure | Biological Activity |
|---|---|---|
| {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenol} | Hydroxyl group instead of amine | Moderate anti-inflammatory effects |
| {2-[4-(1H-pyrazol-1-ylmethyl)phenyl}acetic acid | Carboxylic acid group | Limited anticancer activity |
Q & A
Q. Basic
- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) to avoid amine vapor inhalation .
- Skin protection : Wear chemically resistant gloves (nitrile) and full-body suits to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods with negative pressure to minimize airborne particulates .
How can structural analogs of this compound be designed to enhance pharmacological activity?
Q. Advanced
- Bioisosteric replacement : Substitute the pyrazole ring with 1,2,4-triazole to modulate hydrogen-bonding capacity .
- Side-chain functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability, as seen in antituberculosis agents .
- Molecular docking (using AutoDock Vina) screens virtual libraries for analogs with improved target binding .
What are the challenges in crystallizing this compound, and how are they addressed?
Advanced
The amine group’s hygroscopicity and flexible linker (CH₂-pyrazole) complicate crystallization. Strategies include:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
- Co-crystallization : Add carboxylic acids to stabilize NH₂ via hydrogen bonds .
- Low-temperature data collection (100 K) to reduce thermal motion artifacts in X-ray structures .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aromatic system .
- Moisture control : Use desiccants (silica gel) to avoid amine hydrolysis .
- Long-term stability : Periodic HPLC analysis (every 6 months) monitors degradation products like oxidized pyrazole .
What role does the compound play in metal coordination chemistry?
Advanced
The pyrazole nitrogen and amine group act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
